1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine
Overview
Description
1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic compounds characterized by a benzene ring fused to an imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine typically involves the condensation of 1,2-phenylenediamine with an aldehyde or ketone. One common method is the reaction of 1,2-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally benign is a key consideration in industrial processes .
Chemical Reactions Analysis
Types of Reactions
1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens or nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-[(E)-(4-aminophenyl)methylideneamino]benzimidazol-2-amine .
Scientific Research Applications
1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Its derivatives are being explored for their therapeutic properties, including antiviral and antiparasitic activities.
Industry: The compound is used in the development of materials with specific properties, such as corrosion inhibitors
Mechanism of Action
The mechanism of action of 1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular processes. For example, it may bind to DNA or proteins, disrupting their normal function. The exact pathways and targets depend on the specific application and the derivative used .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines
- 3-chloro-1-(1-methyl-1H-benzimidazol-2-yl)-(4′-substituted)-phenyl azetidin-2-one
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine is unique due to its specific structural features, such as the nitro group and the benzimidazole core. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[(E)-(4-nitrophenyl)methylideneamino]benzimidazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c15-14-17-12-3-1-2-4-13(12)18(14)16-9-10-5-7-11(8-6-10)19(20)21/h1-9H,(H2,15,17)/b16-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCANYKTXMIFZJA-CXUHLZMHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N=CC3=CC=C(C=C3)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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